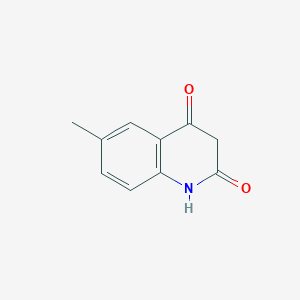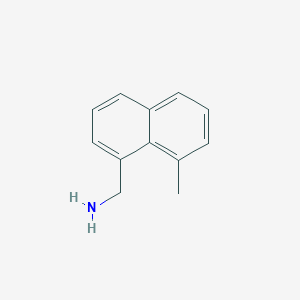![molecular formula C9H6N4 B15071717 [1,2,3]Triazolo[1,5-a]quinoxaline CAS No. 13390-30-2](/img/structure/B15071717.png)
[1,2,3]Triazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Triazolo[1,5-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoxaline ring. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxaline typically involves the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes. This reaction is often catalyzed by trifluoromethylation, which triggers the cyclization process, forming four chemical bonds, including two carbon-carbon (C–C) and two carbon-nitrogen (C–N) bonds . Another method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-compatible catalysts and sustainable reaction conditions is being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9 while downregulating pro-survival proteins like Bcl-2 . This modulation of apoptotic pathways makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoxaline fused ring system and exhibits comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation properties and potential as an anticancer agent.
Pyrimido-quinoxaline: Another related compound with antiviral and antimicrobial activities.
Uniqueness
What sets [1,2,3]Triazolo[1,5-a]quinoxaline apart is its unique synthetic accessibility and the ability to form multiple bonds in a single reaction step, making it a highly efficient scaffold for drug development .
Properties
CAS No. |
13390-30-2 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
triazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-4-9-8(3-1)10-5-7-6-11-12-13(7)9/h1-6H |
InChI Key |
NOKKKHXZCYWLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=CN=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


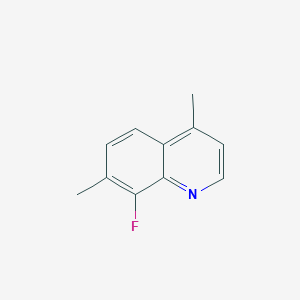
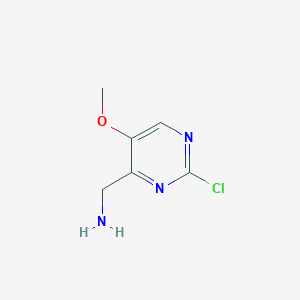
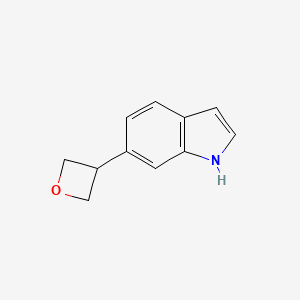
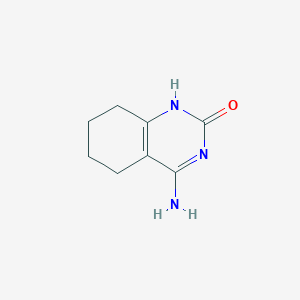
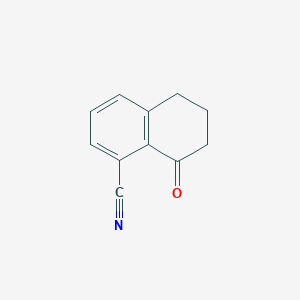

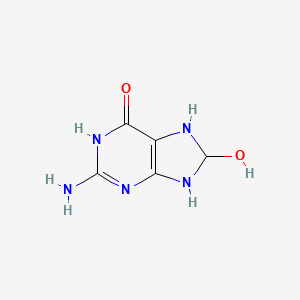
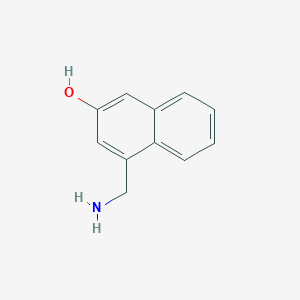
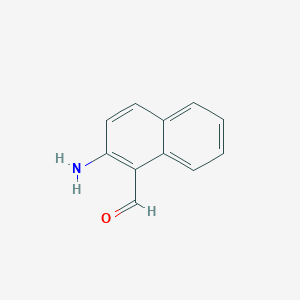
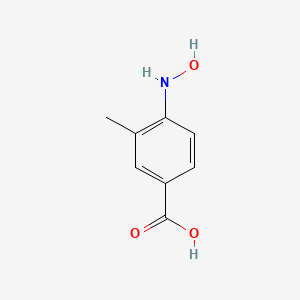

![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)
